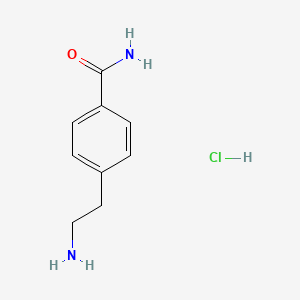
4-(2-Aminoethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)benzamide hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of benzamide, where the benzene ring is substituted with an aminoethyl group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)benzamide hydrochloride typically involves the condensation of 4-(2-Aminoethyl)benzoic acid with ammonia or an amine under specific conditions. One common method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for being rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and specific reaction conditions can enhance the yield and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of corresponding oxides or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or alkyl halides for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. For instance, it can inhibit serine proteases, which play a crucial role in numerous physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(2-Aminoethyl)benzamide hydrochloride include:
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-(2-Aminoethyl)benzoic acid
- 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and overall chemical behavior .
Propiedades
Fórmula molecular |
C9H13ClN2O |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H2,11,12);1H |
Clave InChI |
GHNGVSDYNFEZPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


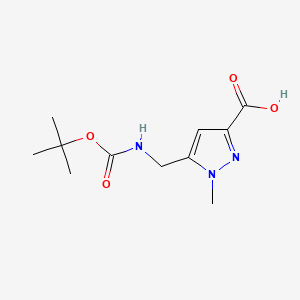
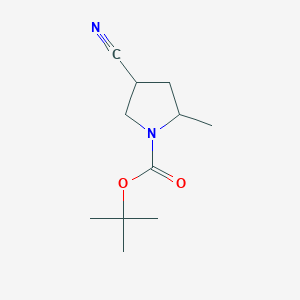
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
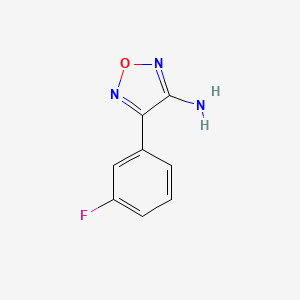
amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)



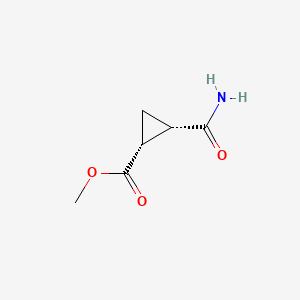
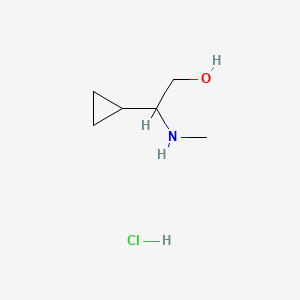
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
